Chlornaltrexamine

Catalog No.
S626815
CAS No.
67025-94-9
M.F
C24H32Cl2N2O3
M. Wt
467.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlornaltrexamine

CAS Number

67025-94-9

Product Name

Chlornaltrexamine

IUPAC Name

(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

Molecular Formula

C24H32Cl2N2O3

Molecular Weight

467.4 g/mol

InChI

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1

InChI Key

OSLQQDMGHVQLCH-HRMPSQMFSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Synonyms

6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan, alpha-chlornaltrexamine, beta-chlornaltrexamine, beta-chloronaltrexamine, beta-CNA, chlornaltrexamine, chlornaltrexamine hydrochloride

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O

Chlornaltrexamine (β-CNA) is a highly potent, non-selective, and irreversible opioid receptor antagonist derived from naltrexone. Structurally characterized by a bis(2-chloroethyl)amino alkylating group (a nitrogen mustard moiety), β-CNA covalently binds to the active sites of μ, δ, and κ opioid receptors[1]. In procurement and material selection, β-CNA is primarily sourced as a specialized pharmacological probe rather than a bulk precursor. Its value lies in its ability to permanently inactivate opioid receptors both in vitro and in vivo, enabling researchers to study receptor turnover, quantify receptor reserve, and isolate non-opioid signaling pathways without the confounding variables of continuous antagonist infusion[2].

Substituting β-CNA with standard reversible antagonists like naltrexone or naloxone fails in assays requiring permanent receptor knockout, as these generic alternatives wash out of tissues and necessitate continuous infusion to maintain blockade [1]. Furthermore, attempting to substitute β-CNA with other irreversible antagonists, such as β-funaltrexamine (β-FNA), is fundamentally flawed for pan-opioid studies. While β-FNA irreversibly alkylates the μ-opioid receptor, it leaves δ and κ receptors functionally active [2]. Consequently, if a protocol requires the simultaneous, wash-resistant inactivation of all three major opioid receptor subtypes to prevent compensatory signaling, β-CNA is the only viable choice.

In Vivo Blockade Duration and Workflow Efficiency

β-CNA produces an ultra-long-lasting, non-equilibrium blockade of opioid receptors due to covalent alkylation. A single intracerebroventricular or systemic injection of β-CNA can completely attenuate opioid-induced feeding and antinociception for 2 to 4 days [1]. In contrast, the reversible comparator naltrexone typically maintains effective blockade for only a few hours, requiring repeated dosing or osmotic pumps.

Evidence DimensionDuration of in vivo receptor blockade
Target Compound Data2 to 4 days of sustained blockade post-single injection
Comparator Or BaselineNaltrexone (reversible blockade lasting 1-2 hours)
Quantified Difference>24-96 hours of sustained blockade vs. short-term reversible blockade
ConditionsIn vivo behavioral assays (e.g., opioid-induced feeding or antinociception)

Eliminates the need for continuous antagonist infusion, reducing handling stress and confounding variables in multi-day behavioral studies.

Pan-Opioid Receptor Alkylation vs. Subtype-Selective Knockout

While many irreversible antagonists are subtype-selective, β-CNA is unique in its ability to permanently inactivate the entire opioid receptor family. In isolated tissue preparations, β-CNA irreversibly antagonizes μ-, κ-, and δ-mediated agonist actions [1]. Conversely, the closely related comparator β-FNA irreversibly antagonizes only μ-mediated effects, acting as a reversible ligand at κ receptors.

Evidence DimensionReceptor subtype inactivation profile
Target Compound DataIrreversible alkylation of μ, δ, and κ receptors
Comparator Or Baselineβ-Funaltrexamine (β-FNA) (irreversible alkylation of μ receptors only)
Quantified DifferenceComplete pan-opioid knockout (3/3 subtypes) vs. single-subtype (1/3) knockout
ConditionsMouse vas deferens preparation and ex vivo binding assays

Essential for assays requiring complete elimination of compensatory signaling from non-μ opioid receptor subtypes to isolate non-opioid mechanisms.

Utility in Furchgott Analysis for Receptor Reserve Quantification

β-CNA is a critical reagent for calculating true agonist dissociation constants (KA) via the Furchgott method. By progressively alkylating receptors, β-CNA causes a wash-resistant reduction in Bmax without altering Kd [1]. Reversible competitive antagonists like naltrexone cannot be used for this purpose because they remain in equilibrium with the agonist and only produce a surmountable rightward shift in the dose-response curve without permanently fractionating the receptor pool.

Evidence DimensionFractional receptor inactivation capacity
Target Compound DataStable, wash-resistant reduction in Bmax (e.g., 50% spare receptor elimination)
Comparator Or BaselineReversible antagonists (surmountable rightward EC50 shift, no Bmax reduction)
Quantified DifferencePermanent reduction in available binding sites vs. competitive equilibrium displacement
ConditionsEx vivo tissue preparations undergoing concentration-response curve shifts

Enables the precise mathematical calculation of agonist intrinsic efficacy and receptor reserve, which is impossible with standard reversible antagonists.

Aqueous Hydrolysis and Handling Requirements

Because β-CNA contains a reactive bis(2-chloroethyl)amino group, it is highly susceptible to hydrolysis in aqueous environments. While soluble in water, aqueous solutions of β-CNA undergo rapid degradation and must be used immediately . However, it is stable for approximately one month when stored in ethanol at -20°C. In contrast, standard naltrexone hydrochloride is highly stable in aqueous solutions for extended periods.

Evidence DimensionAqueous solution stability
Target Compound DataRapid hydrolysis (must be used immediately in water)
Comparator Or BaselineNaltrexone HCl (highly stable in aqueous solution)
Quantified DifferenceAqueous shelf-life of minutes/hours vs. months
ConditionsReagent preparation and storage for in vitro/in vivo assays

Dictates procurement volume and formulation workflows; buyers must plan for immediate use or specific ethanolic storage to prevent complete loss of alkylating activity.

Opioid Receptor Reserve Quantification

Ideal for ex vivo pharmacological studies using Furchgott analysis to calculate agonist efficacy and dissociation constants (KA) by controlled, fractional irreversible inactivation of receptors [1].

Long-Term In Vivo Opioid System Knockout

The reagent of choice for multi-day behavioral studies (e.g., feeding, addiction, nociception) where continuous antagonist infusion is impractical or introduces unacceptable handling stress [2].

Isolating Non-Opioid Receptor Mechanisms

Critical for definitively proving that a novel drug's effect is mediated by a non-opioid target (e.g., 5-HT3 or NMDA receptors) by completely and permanently alkylating all opioid receptors (μ, δ, κ) in a tissue preparation [3].

XLogP3

1.5

Related CAS

67025-98-3 (hydrochloride)

Wikipedia

Chlornaltrexamine

Dates

Last modified: 07-20-2023

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